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Compound of Interest

Compound Name: H3B-6527

Cat. No.: B607911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and a

template for the clinical study design of the combination therapy involving H3B-6527, a

selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, and palbociclib, a Cyclin-

Dependent Kinase 4/6 (CDK4/6) inhibitor. This document is intended to guide researchers in

designing and executing studies to evaluate the synergistic potential of this drug combination in

relevant cancer models.

Introduction
Hepatocellular carcinoma (HCC) is a primary liver malignancy with limited therapeutic options

for advanced stages.[1] The FGF19-FGFR4 signaling axis has been identified as a key driver in

a subset of HCCs.[2][3][4] H3B-6527 is a potent and highly selective covalent inhibitor of

FGFR4, which has shown preclinical and clinical activity in FGF19-driven HCC.[2][3][4][5]

Palbociclib is a first-in-class inhibitor of CDK4/6, crucial for cell cycle progression from G1 to S

phase.[6] By blocking the phosphorylation of the Retinoblastoma (Rb) protein, palbociclib

induces G1 cell cycle arrest.[6] Preclinical evidence suggests that the co-administration of

H3B-6527 and palbociclib can lead to enhanced anti-tumor efficacy, providing a strong

rationale for combination studies.[7][8]
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H3B-6527 selectively and irreversibly binds to FGFR4, inhibiting its downstream signaling

pathways involved in cell proliferation, survival, and angiogenesis.[2][5] Palbociclib targets the

cyclin D-CDK4/6 complex, preventing the phosphorylation of Rb and thereby halting cell cycle

progression.[6][9] The combination of these two agents targets two distinct but critical pathways

in cancer cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: H3B-6527 and
Palbociclib Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607911#h3b-6527-and-palbociclib-combination-
study-design]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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